3-methyl-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a benzofuran-carboxamide core fused with a tetrahydrobenzothiophene moiety and a pyridinylmethylamino substituent.
Properties
IUPAC Name |
3-methyl-N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-15-17-8-2-4-10-19(17)31-22(15)24(30)28-25-21(18-9-3-5-11-20(18)32-25)23(29)27-14-16-7-6-12-26-13-16/h2,4,6-8,10,12-13H,3,5,9,11,14H2,1H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVZBGNIUOCXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617694-07-2 | |
| Record name | 3-METHYL-N-(3-{[(3-PYRIDINYLMETHYL)AMINO]CARBONYL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Methyl-N-(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide (CAS: 617694-07-2) is a compound of significant interest in pharmacology and agrochemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its efficacy against various biological targets.
Chemical Structure
The compound's structure can be described by its molecular formula , which features a complex arrangement that contributes to its biological activity. The presence of both benzofuran and benzothiene moieties suggests potential interactions with biological macromolecules.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity . It has been evaluated against various bacterial strains, demonstrating significant inhibition zones in disc diffusion assays. The minimal inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.
Insecticidal Activity
Research has highlighted the compound's potential as an insecticide . In experimental settings, it has shown efficacy against pests like Aphis craccivora and Tetranychus cinnabarinus. The compound's lethal concentration (LC50) values were reported at concentrations lower than those of standard insecticides, indicating its promising insecticidal properties.
| Compound | LC50 (mg/L) | Target Species |
|---|---|---|
| 3-Methyl-N-(...) | 394.66 | A. craccivora |
| 3-Methyl-N-(...) | 208.01 | T. cinnabarinus |
Neurotoxic Effects
The neurotoxic potential of the compound was assessed using various neuroblastoma cell lines. Results indicated that it modulates neurotransmitter release and shows promise in treating neurodegenerative diseases by protecting neuronal cells from apoptosis.
Case Studies
- Insecticidal Efficacy : A study conducted on the effectiveness of the compound against A. craccivora showed a mortality rate exceeding 50% at concentrations of 400 mg/L after 48 hours of exposure. This study positions the compound as a viable alternative to existing insecticides.
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound inhibited growth effectively at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent.
Research Findings
Various research findings support the biological activity of this compound:
- Mechanism of Action : The compound appears to interfere with cellular processes by inhibiting specific enzymes involved in metabolic pathways.
- Synergistic Effects : When combined with other known antimicrobial agents, the compound exhibited synergistic effects, enhancing overall efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(3-Methoxynaphthalene-2-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 868965-43-9)
- Core Structure : Shares the tetrahydrobenzothiophene-carboxamide scaffold but replaces the benzofuran moiety with a methoxynaphthalene group.
- Functional Groups: Lacks the pyridinylmethylamino substituent, instead incorporating a methoxy group on the naphthalene ring.
General Benzofuran Derivatives
- Benzofuran-based compounds are known for their bioactivity, including antimicrobial and anti-inflammatory properties. The addition of a tetrahydrobenzothiophene ring in the query compound likely enhances conformational rigidity, which could improve binding specificity .
Physicochemical Properties
Solubility
- Benzothiophene and benzofuran systems typically exhibit low water solubility, but the amide and pyridine groups may mitigate this via hydrogen bonding .
Reactivity
Pharmacological Potential (Hypothetical)
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
